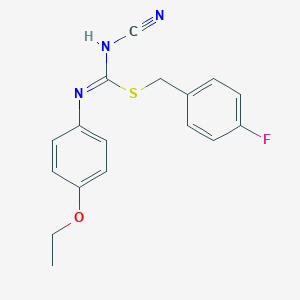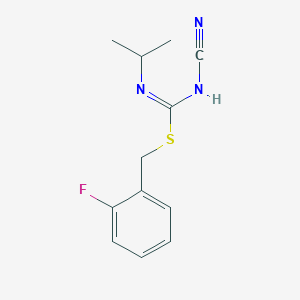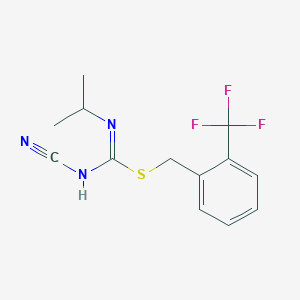![molecular formula C15H15N3S B460513 6-乙基-5-甲基-2-[(吡啶-3-基甲基)硫代]烟腈 CAS No. 370869-77-5](/img/structure/B460513.png)
6-乙基-5-甲基-2-[(吡啶-3-基甲基)硫代]烟腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethyl-5-methyl-2-[(pyridin-3-ylmethyl)sulfanyl]nicotinonitrile is an organic compound with the molecular formula C₁₅H₁₅N₃S It is a derivative of nicotinonitrile, featuring a pyridinylmethylsulfanyl group attached to the nicotinonitrile core
科学研究应用
6-Ethyl-5-methyl-2-[(pyridin-3-ylmethyl)sulfanyl]nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5-methyl-2-[(pyridin-3-ylmethyl)sulfanyl]nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinylmethylsulfanyl Intermediate: This step involves the reaction of pyridine-3-methanethiol with an appropriate electrophile to form the pyridinylmethylsulfanyl intermediate.
Coupling with Nicotinonitrile Derivative: The intermediate is then coupled with a nicotinonitrile derivative under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Final Product Isolation: The reaction mixture is purified using techniques like column chromatography to isolate the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification methods to ensure high yield and purity.
化学反应分析
Types of Reactions
6-Ethyl-5-methyl-2-[(pyridin-3-ylmethyl)sulfanyl]nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridinylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinylmethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 6-Ethyl-5-methyl-2-[(pyridin-3-ylmethyl)sulfanyl]nicotinonitrile involves its interaction with specific molecular targets. The pyridinylmethylsulfanyl group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The nitrile group can also participate in interactions with nucleophilic sites on biomolecules, potentially leading to inhibition or modulation of enzyme activity.
相似化合物的比较
Similar Compounds
- 6-Ethyl-5-methyl-2-[(pyridin-2-ylmethyl)sulfanyl]nicotinonitrile
- 6-Ethyl-5-methyl-2-[(pyridin-4-ylmethyl)sulfanyl]nicotinonitrile
- 6-Ethyl-5-methyl-2-[(pyridin-3-ylmethyl)thio]nicotinonitrile
Uniqueness
6-Ethyl-5-methyl-2-[(pyridin-3-ylmethyl)sulfanyl]nicotinonitrile is unique due to the specific positioning of the pyridinylmethylsulfanyl group at the 3-position of the pyridine ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its isomers.
属性
IUPAC Name |
6-ethyl-5-methyl-2-(pyridin-3-ylmethylsulfanyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-3-14-11(2)7-13(8-16)15(18-14)19-10-12-5-4-6-17-9-12/h4-7,9H,3,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXITZBMKGRJDFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C=C1C)C#N)SCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-oxo-2-[(1-phenylethyl)amino]ethyl N'-cyano-N-phenylimidothiocarbamate](/img/structure/B460432.png)
![2-methylbenzyl N'-cyano-N-[3-(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B460433.png)










![5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B460453.png)
